4-(Chloromethyl)-heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-heptane: is an organic compound with the molecular formula C8H17Cl It is a chlorinated derivative of heptane, where a chlorine atom is attached to the fourth carbon of the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(Chloromethyl)-heptane typically involves the chlorination of heptane. One common method is the free radical chlorination, where heptane is treated with chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction can be represented as follows:
C7H16+Cl2→C7H15Cl+HCl
In this reaction, chlorine radicals replace hydrogen atoms in the heptane molecule, resulting in the formation of this compound.
Industrial Production Methods:
Industrial production of this compound may involve continuous flow reactors where heptane and chlorine gas are continuously fed into the reactor under controlled conditions of temperature and pressure. The reaction mixture is then subjected to separation processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
4-(Chloromethyl)-heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. For example, treatment with sodium hydroxide can yield 4-hydroxyheptane.
Reduction Reactions: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: 4-Hydroxyheptane, 4-Aminoheptane.
Reduction: Heptane.
Oxidation: 4-Heptanol, 4-Heptanoic acid.
Scientific Research Applications
4-(Chloromethyl)-heptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the modification of polymers to introduce chlorine functionalities, enhancing the material properties.
Biological Studies: The compound can be used to study the effects of chlorinated hydrocarbons on biological systems, including their metabolism and toxicity.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-heptane in chemical reactions involves the reactivity of the chloromethyl group. The chlorine atom, being electronegative, makes the carbon atom it is attached to electrophilic, thus susceptible to nucleophilic attack. This property is exploited in various substitution reactions where nucleophiles replace the chlorine atom.
Comparison with Similar Compounds
4-Bromomethyl-heptane: Similar in structure but with a bromine atom instead of chlorine.
4-Iodomethyl-heptane: Contains an iodine atom in place of chlorine.
4-Methylheptane: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness:
4-(Chloromethyl)-heptane is unique due to the presence of the chloromethyl group, which imparts specific reactivity patterns not observed in non-halogenated heptanes. The chlorine atom’s presence allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H17Cl |
---|---|
Molecular Weight |
148.67 g/mol |
IUPAC Name |
4-(chloromethyl)heptane |
InChI |
InChI=1S/C8H17Cl/c1-3-5-8(7-9)6-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
PJFVQKKKKWEEIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.